3-(4-Chlorophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a 4-chlorophenyl group and a 4-methoxyphenoxyethyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with 4-methoxyphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-methoxybenzoic acid.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have demonstrated its ability to inhibit the growth of certain bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer cells, the compound may induce apoptosis by interacting with proteins involved in cell cycle regulation.
Comparison with Similar Compounds
- 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
- 1-{9-{2-Hydroxy-3-{[2-(2-methoxyphenoxy)ethyl]amino}propyl}-9H-carbazol-4-yl}oxy}-3-{[2-(2-methoxyphenoxy)ethyl]amino}-2-propanol
Uniqueness: 3-(4-Chlorophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the 4-chlorophenyl and 4-methoxyphenoxyethyl groups further enhances its reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15ClN2O3 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15ClN2O3/c1-11(22-15-9-7-14(21-2)8-10-15)17-19-16(20-23-17)12-3-5-13(18)6-4-12/h3-11H,1-2H3 |
InChI Key |
YPIDMQYLIAPRSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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